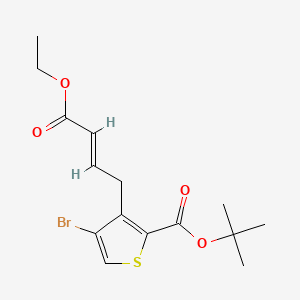(E)-tert-Butyl 4-bromo-3-(4-ethoxy-4-oxobut-2-en-1-yl)thiophene-2-carboxylate
CAS No.:
Cat. No.: VC13811797
Molecular Formula: C15H19BrO4S
Molecular Weight: 375.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19BrO4S |
|---|---|
| Molecular Weight | 375.3 g/mol |
| IUPAC Name | tert-butyl 4-bromo-3-[(E)-4-ethoxy-4-oxobut-2-enyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C15H19BrO4S/c1-5-19-12(17)8-6-7-10-11(16)9-21-13(10)14(18)20-15(2,3)4/h6,8-9H,5,7H2,1-4H3/b8-6+ |
| Standard InChI Key | FVDHVLYJVBLJPL-SOFGYWHQSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/CC1=C(SC=C1Br)C(=O)OC(C)(C)C |
| SMILES | CCOC(=O)C=CCC1=C(SC=C1Br)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C=CCC1=C(SC=C1Br)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₅H₁₉BrO₄S and a molecular weight of 375.28 g/mol . Its structure features a thiophene ring substituted at the 2-position with a tert-butyl carboxylate group, at the 3-position with a (4-ethoxy-4-oxobut-2-en-1-yl) chain, and at the 4-position with a bromine atom. The (E)-configuration of the double bond in the butenyl side chain is critical for its stereochemical properties .
Table 1: Key Identifiers
Synthesis and Production
Synthetic Pathways
The compound is typically synthesized via Knoevenagel condensation or cross-coupling reactions, leveraging brominated thiophene precursors. For example, tert-butyl thiophene-2-carboxylate derivatives are functionalized through bromination and subsequent esterification with 4-ethoxy-4-oxobut-2-enoic acid . A notable method involves the use of di-tert-butyldicarbonate (Boc anhydride) to protect amine intermediates, followed by regioselective bromination .
Industrial Production
Suppliers such as Ambeed and Fluorochem offer the compound at purities of 95–98%, with prices ranging from €955.90/g for research-grade material . Production scales vary, but protocols emphasize inert gas handling and moisture-free conditions to preserve stability .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| LogP (Partition Coeff.) | ~2.8 (estimated) | |
| Solubility | Low in water; soluble in DCM, THF |
Applications in Research
Pharmaceutical Intermediates
| Parameter | Description | Source |
|---|---|---|
| GHS Pictogram | Exclamation mark | |
| Storage Conditions | 2–8°C, dry, inert atmosphere | |
| First Aid Measures | Rinse skin/eyes with water |
Recent Advances and Future Directions
Catalytic Applications
A 2025 study demonstrated its utility in Ru(II)-catalyzed oxidative Heck reactions, enabling the functionalization of internal olefins while tolerating heterocycles . This method expands access to stereochemically complex molecules for drug discovery.
Synthetic Challenges
Current limitations include the low yield (~39%) in multi-step syntheses and the need for chiral resolution techniques . Future research may focus on enantioselective bromination and flow chemistry approaches to improve efficiency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume